molecular formula C10H13NO5S B14631074 2-[(3-Sulfopropyl)amino]benzoic acid CAS No. 52962-47-7

2-[(3-Sulfopropyl)amino]benzoic acid

Cat. No.: B14631074
CAS No.: 52962-47-7
M. Wt: 259.28 g/mol
InChI Key: TXGBQKXCXVFKDT-UHFFFAOYSA-N
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Description

Contextualization of Aminobenzoic Acid Scaffolds in Advanced Organic Synthesis

Aminobenzoic acids are a class of aromatic compounds that feature both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. vivanls.com These structures, particularly the para-aminobenzoic acid (PABA) isomer, serve as crucial building blocks in the pharmaceutical and chemical industries. lgcstandards.com The versatility of the aminobenzoic acid scaffold lies in its ability to undergo chemical modifications at both the amino and carboxyl functionalities, allowing for the construction of a wide array of derivatives with diverse biological and chemical properties. lgcstandards.comscbt.com For instance, they are foundational to the synthesis of local anesthetics, anti-inflammatory drugs, and folate antagonists used in cancer therapy. scbt.com In advanced organic synthesis, these scaffolds are valued for their rigidity and defined substitution patterns, which provide a stable framework for the attachment of other functional groups. carlroth.com

Significance of Sulfonic Acid and Zwitterionic Moieties in Molecular Design

The introduction of a sulfonic acid group (–SO₃H) into an organic molecule imparts significant changes to its physicochemical properties. This functional group is strongly acidic and highly polar, which generally enhances the water solubility of the parent compound. In the context of drug design, the sulfonic acid moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. lookchem.com

Overview of Research Trajectories for Multifunctional Aromatic Compounds

The field of materials science is increasingly focused on the development of multifunctional aromatic compounds that can perform several roles within a single material. These molecules are integral to the creation of advanced materials like metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The research trajectory for these compounds is aimed at achieving precise control over their self-assembly and macroscopic properties by fine-tuning their molecular structure. The incorporation of multiple functional groups, such as in "2-[(3-Sulfopropyl)amino]benzoic acid," allows for the programming of specific intermolecular interactions, leading to materials with desired optical, electronic, or catalytic properties. The study of such compounds contributes to a deeper understanding of molecular recognition and self-assembly processes, which are fundamental to the design of the next generation of smart materials.

Chemical Profile of this compound

While extensive research on "this compound" is not widely available in peer-reviewed literature, its fundamental chemical properties can be inferred from its structure. The compound's CAS number is 52962-47-7.

PropertyValue
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol

This data is based on the compound's chemical structure and has been sourced from chemical supplier databases.

Concluding Remarks

"this compound" stands as an exemplar of a multifunctional aromatic compound, integrating the key features of an aminobenzoic acid scaffold with the influential sulfonic acid and zwitterionic moieties. While specific research on this particular molecule is limited, the well-established significance of its constituent parts points to a promising future for its application in various scientific domains. The principles of molecular design that underpin its structure are central to ongoing research in medicinal chemistry and materials science, where the demand for novel, functional molecules continues to grow. Further investigation into this and related compounds is warranted to fully unlock their potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52962-47-7

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

2-(3-sulfopropylamino)benzoic acid

InChI

InChI=1S/C10H13NO5S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-17(14,15)16/h1-2,4-5,11H,3,6-7H2,(H,12,13)(H,14,15,16)

InChI Key

TXGBQKXCXVFKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Sulfopropyl Amino Benzoic Acid and Analogs

Strategies for Incorporating the Aminobenzoic Acid Nucleus

The aminobenzoic acid scaffold is a crucial component of the target molecule. Synthetic strategies predominantly utilize readily available precursors, which are then functionalized to build the desired structure.

Utilization of Anthranilic Acid (2-Aminobenzoic Acid) as a Precursor

Anthranilic acid (2-aminobenzoic acid) serves as a primary and direct precursor for the synthesis of 2-[(3-Sulfopropyl)amino]benzoic acid. Its structure already contains the requisite 2-aminobenzoic acid nucleus, making it an ideal starting material. The presence of the amino group provides a reactive site for the introduction of the sulfopropyl chain. The direct N-alkylation of the amino group of anthranilic acid is a common and straightforward approach. scirp.org Various derivatives of anthranilic acid can also be synthesized through methods like the Ullmann reaction, followed by cyclization, to create more complex analogs. ekb.eg

Derivatization of Amino-Substituted Benzoic Acids

In addition to anthranilic acid, other isomers and substituted aminobenzoic acids can be employed to generate a diverse range of analogs. For instance, para-aminobenzoic acid (PABA) is a versatile building block for creating various derivatives. google.com The synthesis of these derivatives can involve reactions such as diazotization followed by coupling, or acylation of the amino group. The specific isomer of the aminobenzoic acid used will determine the substitution pattern on the final product, allowing for the targeted synthesis of compounds with potentially different properties. The preparation of various aminobenzoic acids can be achieved through multi-step syntheses, for example, starting from compounds like 7-fluoroisatin (B1296980) which can be converted to 2-amino-3-fluorobenzoic acid. orgsyn.org

Approaches for Introducing the 3-Sulfopropyl Moiety

The introduction of the 3-sulfopropyl group is a key step in the synthesis, imparting the characteristic sulfonic acid functionality to the molecule. This is typically achieved through reactions that form a stable carbon-nitrogen bond between the aminobenzoic acid nucleus and the sulfopropyl chain.

Amidation and Alkylation Reactions with Sulfonic Acid-Containing Amines

While less direct for the synthesis of this compound, amidation reactions can be employed to create analogs. This would involve coupling an activated aminobenzoic acid derivative with an amine that already contains a sulfonic acid group. More commonly, N-alkylation of the aminobenzoic acid is the preferred method. This involves the reaction of the amino group with an alkylating agent containing a sulfonic acid or a precursor group. nih.gov The nucleophilicity of the amino group on the benzene (B151609) ring allows for its reaction with electrophilic alkylating agents.

Targeted Functionalization via Sulfoalkylation Protocols

A highly effective and widely used method for introducing the 3-sulfopropyl group is through a sulfoalkylation reaction using 1,3-propane sultone. nih.gov This compound is a cyclic ester of a hydroxysulfonic acid and is highly reactive towards nucleophiles like the amino group of anthranilic acid. The reaction involves the nucleophilic attack of the nitrogen atom on the carbon atom of the sultone ring, leading to ring-opening and the formation of a C-N bond, directly yielding the desired N-(3-sulfopropyl) derivative. chemicalbook.com This method is advantageous as it is a direct, one-step process for introducing the complete sulfopropyl sulfonic acid moiety.

The general reaction can be depicted as follows:

Reaction of Anthranilic Acid with 1,3-Propane Sultone

Figure 1. General reaction scheme for the N-sulfopropylation of anthranilic acid with 1,3-propane sultone.

Optimization of Reaction Parameters and Yields in the Preparation of Sulfopropylamino Benzoic Acid Structures

The efficiency of the synthesis of this compound and its analogs is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, stoichiometry, and pH is crucial for maximizing the yield and minimizing side reactions. scirp.org

For the N-sulfopropylation of amines with 1,3-propane sultone, the choice of solvent is important. Solvents such as isopropanol (B130326) and dimethylformamide (DMF) have been used. stackexchange.com The temperature also plays a significant role; reactions are often heated to increase the rate of reaction, with temperatures around 80-100 °C being common. stackexchange.com

A critical factor in the N-sulfopropylation reaction is the pH of the reaction medium. Studies on the sulfopropylation of other amino compounds, such as chitosan, have shown that a neutral pH significantly increases the efficiency of the reaction. rsc.orgresearchgate.net At acidic pH, the amino group is protonated, reducing its nucleophilicity and thus its reactivity towards 1,3-propane sultone. Conversely, at neutral pH, a higher fraction of the amino groups are in their non-protonated, more reactive form. rsc.orgresearchgate.net This suggests that maintaining a neutral pH during the synthesis of this compound would likely lead to higher yields.

The stoichiometry of the reactants also needs to be controlled. While a slight excess of the alkylating agent, 1,3-propane sultone, might be used to ensure complete conversion of the aminobenzoic acid, a large excess can lead to purification challenges due to the hydrolysis of the sultone to 3-hydroxypropanesulfonic acid. stackexchange.comresearchgate.net

Work-up and purification of the final zwitterionic product often involve chromatographic techniques to separate it from unreacted starting materials and byproducts. stackexchange.com The zwitterionic nature of the product, with both a positive charge on the protonated amino group and a negative charge on the sulfonate and carboxylate groups, can influence its solubility and chromatographic behavior.

Below is a table summarizing key parameters and their effects on the synthesis.

ParameterEffect on ReactionOptimized Condition (General)
pH Affects the nucleophilicity of the amino group. Acidic pH protonates the amine, reducing reactivity.Neutral pH is generally optimal to maximize the concentration of the reactive, non-protonated amine. rsc.orgresearchgate.net
Solvent Influences the solubility of reactants and the reaction rate.Polar aprotic solvents like DMF can be effective. Alcohols like isopropanol have also been used. stackexchange.com
Temperature Higher temperatures generally increase the reaction rate.Typically in the range of 80-100 °C. stackexchange.com
Stoichiometry The ratio of reactants affects conversion and can lead to side products if not controlled.A slight excess of 1,3-propane sultone may be used, but a large excess should be avoided. stackexchange.com

By carefully controlling these parameters, the synthesis of this compound and its analogs can be achieved with good yields and high purity, providing these valuable compounds for further research and application.

Solvent Selection and Catalysis

The choice of solvent plays a pivotal role in the synthesis of this compound, primarily by influencing the solubility of reactants and the reaction rate. The reaction typically involves the nucleophilic attack of the amino group of anthranilic acid on a sulfopropylating agent, such as 1,3-propanesultone.

Solvent Effects:

The polarity and protic nature of the solvent can significantly impact the reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed as they can effectively dissolve both the aminobenzoic acid and the sultone, facilitating a homogeneous reaction environment. In contrast, protic solvents like water or alcohols can participate in hydrogen bonding, which may affect the nucleophilicity of the amine and potentially lead to side reactions, such as the hydrolysis of 1,3-propanesultone. However, studies on analogous reactions, such as the N-sulfopropylation of chitosan, have demonstrated that water can be a viable and green solvent, with the reaction efficiency being highly pH-dependent. rsc.org

Research on the synthesis of other N-substituted aminobenzoic acid derivatives has shown that the reaction medium can be tailored to optimize yields. For instance, in the synthesis of certain aminobenzoic acid sulfonamides, an aqueous basic solution was utilized to facilitate the reaction between anthranilic acid and a sulfonyl chloride. nih.gov

Catalysis:

The N-sulfopropylation of 2-aminobenzoic acid can often proceed without a catalyst, as 1,3-propanesultone is a reactive alkylating agent. However, the reaction rate can be influenced by the presence of acids or bases.

Base Catalysis: The presence of a non-nucleophilic base can deprotonate the amino group of anthranilic acid, increasing its nucleophilicity and thereby accelerating the rate of reaction. Common bases that could be employed include triethylamine (B128534) or potassium carbonate.

The selection of an appropriate catalyst, if any, must be carefully considered to avoid unwanted side reactions and to maximize the yield of this compound.

Interactive Data Table: Solvent Effects on N-Alkylation of Aminobenzoic Acid Analogs

While specific data for this compound is limited, the following table illustrates typical solvent effects observed in the N-alkylation of similar aromatic amines.

SolventDielectric Constant (ε)Typical ObservationsPotential Impact on N-Sulfopropylation
Water80.1High solubility of starting materials, potential for sultone hydrolysis. rsc.orgGreen solvent option, pH control is critical.
Dimethylformamide (DMF)36.7Good solubility for reactants, facilitates reaction.Commonly used, but has environmental concerns.
Acetonitrile37.5Moderate solubility, often used in organic synthesis.May require a co-solvent for anthranilic acid.
Ethanol24.6Protic solvent, can form hydrogen bonds. nih.govMay slow down the reaction rate.
Toluene2.4Low polarity, poor solubility for reactants.Generally not a suitable solvent for this reaction.

Note: This table is illustrative and based on general principles of organic synthesis and data from analogous reactions. Specific experimental results for the synthesis of this compound may vary.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the N-sulfopropylation of 2-aminobenzoic acid are significantly influenced by temperature and, to a lesser extent, pressure.

Temperature Effects:

As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. This is due to the higher kinetic energy of the molecules, resulting in more frequent and energetic collisions. For the synthesis of this compound, a moderate temperature is typically employed to ensure a reasonable reaction time without promoting decomposition or unwanted side reactions. The optimal temperature will depend on the specific solvent and any catalyst used. For instance, refluxing for several hours is a common condition for the synthesis of N-substituted aminobenzoic acid derivatives. researchgate.net

Pressure Effects:

For liquid-phase reactions such as the synthesis of this compound, the effect of pressure on the reaction rate is generally minimal unless gaseous reactants are involved or the reaction involves a significant change in volume. Standard atmospheric pressure is typically sufficient for this type of synthesis. High-pressure conditions are not commonly reported for the N-alkylation of aminobenzoic acids with sultones.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. researchgate.netmdpi.comnitk.ac.innih.govmdpi.com

Key green chemistry considerations for this synthesis include:

Atom Economy: The reaction of 2-aminobenzoic acid with 1,3-propanesultone is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: A primary goal is to replace hazardous solvents like DMF with greener alternatives. Water, if the reaction can be efficiently performed in it, is an ideal green solvent. rsc.org Other potential green solvents could include bio-based solvents or ionic liquids.

Energy Efficiency: Designing the synthesis to proceed at lower temperatures and atmospheric pressure reduces energy consumption. The use of an efficient catalyst can help achieve this by lowering the activation energy of the reaction.

Waste Prevention: Optimizing the reaction to maximize the yield and minimize the formation of byproducts is a core principle of green chemistry. This reduces the need for extensive purification steps and minimizes chemical waste. For example, controlling the pH in an aqueous medium can prevent the hydrolysis of 1,3-propanesultone, a key side reaction. rsc.org

Catalysis: The use of catalytic amounts of a substance is preferable to stoichiometric reagents. If a catalyst is necessary, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled.

By focusing on these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Derivatization Studies of 2 3 Sulfopropyl Amino Benzoic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group on the benzene (B151609) ring is a prime site for various chemical modifications, including esterification, amide bond formation, and cyclization reactions.

Esterification and Amide Bond Formation at the Carboxyl Position

The carboxylic acid moiety of N-substituted anthranilic acid analogs can be readily converted into esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using coupling agents. A series of ester derivatives of N-phenylanthranilic acid, a related compound, have been synthesized, including methyl, ethyl, isopropyl, butyl, and phenyl benzoates. asianpubs.orgasianpubs.org Similarly, acyloxy- and alkyloxymethyl esters of other N-arylanthranilic acids have been prepared and studied. nih.gov

Amide bond formation can be accomplished by treating the carboxylic acid with an amine in the presence of a suitable coupling agent or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. For instance, various amide derivatives of N-phenylanthranilic acid have been synthesized by reacting it with different amines. afjbs.com The synthesis of N-acyl anthranilamides from anthranilic acid derivatives has also been explored, showcasing the feasibility of this transformation. nih.gov

Table 1: Examples of Esterification and Amide Bond Formation in N-Substituted Anthranilic Acid Analogs

Reactant 1 Reactant 2 Product Type Reference
N-Phenylanthranilic acid Various alcohols Ester asianpubs.orgasianpubs.org
N-Arylanthranilic acids Acyloxy/alkyloxymethyl halides Ester nih.gov
N-Phenylanthranilic acid Various amines Amide afjbs.com
Anthranilic acid derivative Isocyanate N-Acyl anthranilamide nih.gov

Cyclization Reactions Involving the Carboxyl Group

The ortho-positioning of the amino and carboxyl groups in the anthranilic acid core allows for various cyclization reactions to form heterocyclic systems. While direct examples for 2-[(3-Sulfopropyl)amino]benzoic acid are not detailed, studies on analogous N-substituted anthranilic acids demonstrate this potential. nih.govijddr.in For instance, the cyclization of anthranilic acids is a known method for preparing polycyclic ring-fused quinazolinones. rsc.org The specific reaction conditions and the nature of the substituent on the nitrogen atom can influence the type of heterocyclic ring formed.

Transformations of the Amino Group

The secondary amino group serves as a key nucleophilic center, enabling a variety of condensation and substitution reactions.

Schiff Base Condensation and Azomethine Formation

The secondary amino group can potentially react with aldehydes and ketones to form Schiff bases or azomethines, although this is more common with primary amines. The synthesis of Schiff bases from substituted anilines and various aldehydes is a well-established reaction, typically proceeding via a condensation reaction under reflux with a catalytic amount of acid. jetir.orginternationaljournalcorner.comedu.krd These reactions involve the formation of a carbon-nitrogen double bond. For secondary amines, the analogous reaction would lead to the formation of a quaternary iminium ion.

Acylation, Alkylation, and Arylation of the Amino Nitrogen

The nitrogen atom of the amino group is nucleophilic and can undergo acylation, alkylation, and arylation.

Acylation: Primary and secondary amines react with acylating agents like acid chlorides or anhydrides to form amides. orgoreview.comwikipedia.org This reaction proceeds via nucleophilic acyl substitution. For secondary amines, this leads to the formation of a tertiary amide. Standard procedures often involve the use of a base like pyridine (B92270) to neutralize the acid byproduct. stackexchange.comresearchgate.net

Alkylation: N-alkylation of secondary aromatic amines can be achieved using various alkylating agents such as alkyl halides or alcohols. The use of alcohols for N-alkylation is considered a green chemistry approach, often catalyzed by transition metals. rsc.orgnih.govresearchgate.net These reactions can lead to the formation of tertiary amines. Selective mono-alkylation of aromatic amines has been achieved with high yields. psu.edu

Arylation: The nitrogen atom can also be arylated through cross-coupling reactions. Methods like the Ullmann-type cross-coupling of amines with aryl halides, often catalyzed by copper, are employed. organic-chemistry.org Modern protocols for N-arylation of secondary amines utilize various catalytic systems and can be performed under mild conditions. rsc.orgresearchgate.netacs.org

Table 2: Representative Transformations of the Amino Group in Analogous Compounds

Reaction Type Reagents Product Type Reference
Schiff Base Formation Substituted aniline, Aldehyde Schiff Base jetir.org
Acylation Secondary amine, Acetyl chloride Tertiary Amide stackexchange.com
Alkylation Aniline, Benzyl alcohol N-Alkylated Aniline rsc.org
Arylation Secondary amine, Arylboronic acid N-Arylated Amine acs.org

Modifications of the Sulfopropyl Moiety

The sulfopropyl group is generally stable, but the terminal sulfonic acid can undergo reactions typical of this functional group. While less reactive towards nucleophiles than carboxylic acids, modifications are possible. One potential intramolecular reaction is the formation of a sultone (a cyclic sulfonic ester). The synthesis of sultones can be achieved through the ring-closing reaction of hydroxy sulfonic acids, which can be formed from the hydrolysis of appropriate precursors. google.comgoogle.com The preparation of sultones often involves dehydration of the corresponding hydroxyalkane sulfonic acid. nih.govd-nb.inforesearchgate.net Alkyl sulfonates, in general, are known to be good leaving groups in substitution and elimination reactions, analogous to alkyl halides. youtube.comyoutube.com This suggests that the sulfopropyl group could potentially be targeted for substitution reactions under specific conditions.

Salt Formation and Counterion Exchange

Due to the presence of both acidic (carboxylic and sulfonic acid) and basic (secondary amine) centers, this compound is an amphoteric molecule capable of existing as a zwitterion, or internal salt. qub.ac.ukrsc.org This zwitterionic character influences its solubility and solid-state structure. The molecule can form a variety of salts through reactions with external acids and bases.

Treatment with a strong base, such as sodium hydroxide, will deprotonate the more acidic sulfonic acid and carboxylic acid groups to form a disodium (B8443419) salt. Conversely, reaction with a strong acid will protonate the secondary amine.

The sulfonate group is particularly suitable for counterion exchange, a process widely used in ion-exchange chromatography. libretexts.orgnih.gov A salt form, such as the sodium salt, can be readily converted to other forms (e.g., potassium, lithium, or tetraalkylammonium salts) by passing a solution of the compound through an appropriate ion-exchange resin. sigmaaldrich.com This process is valuable for modifying the physical properties of the compound, such as its solubility in different solvents, without altering the core organic structure.

Reactant TypeExample ReactantSite of ReactionResulting Salt Form
Strong BaseSodium Hydroxide (NaOH)Sulfonic Acid & Carboxylic AcidDisodium 2-[(3-sulfonatopropyl)amino]benzoate
Strong AcidHydrochloric Acid (HCl)Secondary AmineThis compound hydrochloride
Ion Exchange ResinPotassium Chloride (KCl) solutionSulfonate CounterionPotassium 2-[(3-sulfonatopropyl)amino]benzoate

Potential for Further Chemical Manipulation of the Sulfonic Acid Group

While sulfonic acids are generally stable, they can be converted into more reactive intermediates, enabling further chemical manipulation. wikipedia.org The most common and pivotal transformation is the conversion of the sulfonic acid group (-SO₃H) into a sulfonyl chloride (-SO₂Cl). researchgate.net This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting sulfonyl chloride is a highly reactive electrophile and serves as a versatile precursor for other sulfonyl derivatives. youtube.com

Sulfonamide Formation: Reaction of the sulfonyl chloride with primary or secondary amines yields sulfonamides. This reaction is robust and widely used in medicinal chemistry.

Sulfonate Ester Formation: Treatment of the sulfonyl chloride with alcohols in the presence of a base leads to the formation of sulfonate esters. google.com

These transformations open pathways to a diverse range of derivatives by allowing the introduction of various R-groups via the amine or alcohol nucleophiles.

Reaction TypeReagent(s)Intermediate/ProductResulting Functional Group
Sulfonyl Chloride FormationThionyl chloride (SOCl₂)2-[(3-(chlorosulfonyl)propyl)amino]benzoic acidSulfonyl Chloride (-SO₂Cl)
Sulfonamide SynthesisSulfonyl chloride intermediate + Amine (R-NH₂)N-substituted sulfonamide derivativeSulfonamide (-SO₂NHR)
Sulfonate Ester SynthesisSulfonyl chloride intermediate + Alcohol (R-OH)Sulfonate ester derivativeSulfonate Ester (-SO₂OR)

Development of Novel Analogs and Conjugates

The structural backbone of this compound is analogous to other aminobenzoic acids, such as para-aminobenzoic acid (PABA), which are recognized as valuable building blocks in pharmaceutical development. nih.govresearchgate.netnih.gov The functional groups present offer strategic handles for creating novel analogs and bioconjugates.

Novel Analogs: Analogs can be designed by modifying any of the three key components of the molecule: the benzoic acid ring, the secondary amine, or the N-sulfopropyl chain.

Ring Substitution: The aromatic ring can be substituted with various groups (e.g., halogens, alkyls, nitro groups) to modulate the electronic properties and steric profile of the molecule. Aromatic sulfonation is a reversible reaction, which can be used to introduce or remove sulfo groups to direct other substitutions. wikipedia.org

Carboxylic Acid Derivatization: The carboxyl group can be converted into esters or amides through standard condensation reactions. This is a common strategy for altering solubility and creating prodrugs.

N-Chain Modification: The length of the N-alkylsulfonate chain could be varied (e.g., sulfoethyl, sulfobutyl) to probe the impact of the linker on biological activity or physical properties.

Conjugates: The molecule's functional groups are ideal for conjugation to other molecules, including peptides, polymers, or reporter molecules.

Amide Bond Formation: The carboxylic acid is a prime site for forming stable amide linkages with amine-containing molecules using standard peptide coupling reagents (e.g., EDC, DCC).

Sulfonamide Linkage: As described in section 3.3.2, conversion of the sulfonic acid to a sulfonyl chloride allows for conjugation to amino groups on other molecules, forming a stable sulfonamide bond.

This strategic derivatization allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies or for the development of targeted molecular probes and therapeutics.

Modification TypeSite of ModificationPotential ReagentsResulting Structure TypeExample Application
AnalogCarboxylic AcidMethanol (B129727), H⁺Methyl EsterModulate solubility/lipophilicity
AnalogAromatic RingBr₂, FeBr₃Bromo-substituted analogStructure-Activity Relationship (SAR) study
ConjugateCarboxylic AcidGlycine Methyl Ester, EDCPeptide ConjugateTargeted delivery
ConjugateSulfonic Acid (via -SO₂Cl)Polyethylene glycol amine (PEG-NH₂)PEG-Sulfonamide ConjugateImprove pharmacokinetic properties

Theoretical and Computational Chemistry Investigations

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, rooted in quantum mechanics, allow for the prediction of various spectroscopic properties of 2-[(3-Sulfopropyl)amino]benzoic acid without the need for experimental data. These computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the molecule's behavior and help in the interpretation of experimental spectra.

Key spectroscopic signatures that can be predicted include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus, which is highly sensitive to the local electronic environment. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the observed NMR signals.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR and Raman spectra. These calculations involve determining the normal modes of vibration and their corresponding frequencies. The predicted spectra can aid in identifying characteristic functional groups, such as the carboxylic acid (-COOH), sulfonic acid (-SO₃H), and secondary amine (-NH-) groups, and in analyzing the molecule's conformational isomers.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using TD-DFT calculations. These computations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted absorption maxima (λmax) and oscillator strengths can help to understand the electronic structure and chromophoric properties of the molecule.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical Data for Illustrative Purposes)

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)δ 7.8 (COOH), δ 7.5 (Ar-H), δ 6.8 (Ar-H), δ 3.4 (CH₂-N), δ 2.9 (CH₂-S), δ 2.1 (CH₂-CH₂-CH₂)
¹³C NMRChemical Shift (ppm)δ 170 (COOH), δ 150 (Ar-C-N), δ 135 (Ar-C), δ 120 (Ar-C), δ 115 (Ar-C), δ 50 (CH₂-N), δ 48 (CH₂-S), δ 25 (CH₂-CH₂-CH₂)
IR SpectroscopyVibrational Frequency (cm⁻¹)ν(O-H) ~3000, ν(N-H) ~3300, ν(C=O) ~1700, ν(S=O) ~1200, 1050
UV-Vis Spectroscopyλmax (nm)~250, ~320

Note: The data in this table is hypothetical and serves as an example of what could be obtained from first-principles calculations. Actual values would require specific computational studies to be performed.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological or chemical activity. Computational modeling is an indispensable tool in SAR, enabling the exploration of these relationships and the rational design of new compounds with desired properties. For this compound, computational SAR studies could focus on several aspects.

The general approach involves generating a set of related molecules by systematically modifying the structure of this compound. These modifications could include altering the length of the propyl chain, changing the substitution pattern on the benzoic acid ring, or replacing the sulfonic acid group with other functional groups.

Key computational techniques used in SAR studies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured activity. To build a QSAR model for derivatives of this compound, a range of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Such as molecular volume, surface area, and specific shape indices, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Molecular Docking: If the biological target of this compound is known (e.g., a specific enzyme or receptor), molecular docking simulations can be performed. This technique predicts the preferred binding orientation of the molecule within the active site of the target and estimates the binding affinity. By docking a series of analogues, researchers can identify key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that are crucial for binding and activity.

Table 2: Example of Molecular Descriptors Used in a Hypothetical SAR Study of this compound Analogues

CompoundlogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Biological Activity (IC₅₀, µM)
This compound 1.5259.28108.610.5
Analogue 1 (Ethyl instead of Propyl)1.2245.25108.615.2
Analogue 2 (4-Sulfopropyl isomer)1.6259.28108.625.1
Analogue 3 (Carboxylic acid at para-position)1.5259.28108.68.7

Note: This table presents hypothetical data to illustrate the type of information generated in a computational SAR study. The biological activity values are for exemplary purposes only.

Through these computational approaches, researchers can build predictive models that guide the synthesis of new derivatives of this compound with potentially enhanced activity, selectivity, or other desirable properties.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within 2-[(3-Sulfopropyl)amino]benzoic acid. The infrared spectrum is characterized by absorption bands corresponding to the specific vibrational frequencies of the bonds in the molecule.

The structure contains several key functional groups: a carboxylic acid, a secondary amine, a sulfonic acid, and a disubstituted aromatic ring. The O-H stretch of the carboxylic acid is expected to appear as a very broad band in the 3300-2500 cm⁻¹ region. znaturforsch.com The C=O stretching vibration of the carboxylic acid typically results in a strong, sharp absorption band between 1760 and 1690 cm⁻¹. znaturforsch.com

The N-H stretching vibration of the secondary amine is anticipated to produce a moderate absorption in the 3500-3300 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would appear just below 3000 cm⁻¹. vscht.cz The sulfonic acid group is characterized by strong asymmetric and symmetric S=O stretching bands, typically found in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. vscht.cz

Table 1: Expected FT-IR Vibrational Frequencies and Assignments for this compound

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3300N-H StretchSecondary Amine
3300-2500O-H Stretch (broad)Carboxylic Acid
~3100-3000C-H StretchAromatic Ring
~3000-2850C-H StretchAliphatic (Propyl) Chain
1760-1690C=O StretchCarboxylic Acid
1600-1450C=C StretchAromatic Ring
1350-1300S=O Asymmetric StretchSulfonic Acid
1180-1140S=O Symmetric StretchSulfonic Acid

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, it is particularly useful for analyzing the carbon-carbon bonds of the aromatic ring and the sulfur-containing functional group.

In the Raman spectrum of this compound, the symmetric vibrations of the benzene (B151609) ring are expected to produce strong signals. Aromatic C=C stretching bands would be prominent in the 1600-1450 cm⁻¹ region. The symmetric stretching of the sulfonate group (SO₃⁻) would also be Raman active. The aliphatic C-H stretching and bending modes of the propyl chain would also be observable. researchgate.net This technique is valuable for confirming the structure of the aromatic backbone and the presence of the sulfopropyl substituent. nih.gov

Table 2: Expected Raman Shifts and Assignments for this compound

Expected Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000Aromatic C-H StretchAromatic Ring
~3000-2850Aliphatic C-H StretchPropyl Chain
~1600-1550Aromatic C=C StretchAromatic Ring
~1050-1020Symmetric S=O StretchSulfonic Acid
~1000Ring Breathing ModeAromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons on the propyl chain, the amine proton, and the carboxylic acid proton.

The aromatic region would display signals for the four protons on the disubstituted benzene ring, likely in the range of 6.5-8.0 ppm. docbrown.info The exact chemical shifts and splitting patterns would depend on the electronic effects of the amino and carboxyl substituents. The protons of the propyl chain (-CH₂-CH₂-CH₂-) would appear as distinct multiplets in the aliphatic region (likely 1.5-4.0 ppm). The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would be the most downfield, followed by the one adjacent to the sulfonate group (CH₂-SO₃H), and finally the central methylene group. The labile protons of the amine (N-H) and carboxylic acid (COOH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 3: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-COOH10.0-13.0Broad Singlet
Aromatic C-H6.5-8.0Multiplets (e.g., dd, t)
-NH-VariableBroad Singlet
N-CH₂-3.0-4.0Triplet
-CH₂-SO₃H2.5-3.5Triplet
-CH₂-CH₂-CH₂-1.5-2.5Multiplet (e.g., quintet)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 170-180 ppm. docbrown.info The six carbons of the aromatic ring would resonate in the 110-150 ppm range. The carbon attached to the nitrogen (C-N) would be more shielded compared to the carbon attached to the carboxylic acid group (C-COOH). The three distinct carbon atoms of the propyl chain would appear in the aliphatic region of the spectrum, generally between 20 and 60 ppm. mdpi.com

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170-180
Aromatic C-COOH~110-120
Aromatic C-N~145-155
Aromatic C-H115-140
N-CH₂-40-50
-CH₂-SO₃H50-60
-CH₂-CH₂-CH₂-20-30

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. It would show correlations between adjacent protons on the aromatic ring and along the propyl chain, confirming their connectivity. For instance, the N-CH₂ protons would show a correlation to the central -CH₂- protons, which in turn would correlate with the -CH₂-SO₃H protons. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as matching the aromatic proton signals to their corresponding aromatic carbon signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which helps in determining the three-dimensional conformation of the molecule in solution.

Together, these advanced spectroscopic methodologies provide a comprehensive and detailed characterization of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic spectroscopy of this compound is governed by the aromatic system of the anthranilic acid moiety. Anthranilic acid and its derivatives are known to be fluorescent and their photophysical properties are sensitive to their environment.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the anthranilic acid chromophore. This system consists of a benzene ring substituted with both an electron-donating amino group (-NH-) and an electron-withdrawing carboxyl group (-COOH). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation. The primary transitions are typically π→π* transitions within the benzene ring, which are modulated by the substituents. The lone pair of electrons on the nitrogen atom (n→π* transition) also plays a crucial role in its spectroscopic properties.

The parent compound, anthranilic acid, exhibits characteristic absorption bands, and the addition of the N-(3-sulfopropyl) group is expected to cause slight shifts in the absorption maxima (λmax). The sulfonate group (SO3-) is not a primary chromophore but can influence the electronic properties of the molecule as an auxochrome. Generally, N-alkylation of anthranilic acids can lead to red shifts (bathochromic shifts) in the absorption spectra.

CompoundTypical λmax (nm)Associated Electronic Transitions
Anthranilic Acid (Parent Chromophore)~250 nm and ~340 nmπ→π
This compoundExpected slight bathochromic shift from parentπ→π and Intramolecular Charge Transfer (ICT)

The structure of this compound contains three ionizable groups: a carboxylic acid, a sulfonic acid, and a secondary amine. The sulfonic acid is strong and will be deprotonated (as -SO3-) under most aqueous conditions. The carboxylic acid and the amino group, however, will undergo protonation/deprotonation changes across a typical pH range, leading to significant alterations in the UV-Vis absorption and fluorescence spectra.

At low pH, the amino group will be protonated (-NH2+-) and the carboxylic acid will be neutral (-COOH). As the pH increases, the carboxylic acid will deprotonate to a carboxylate (-COO-), followed by the deprotonation of the ammonium (B1175870) group to the neutral amine (-NH-). These changes in protonation state directly affect the electronic structure of the chromophore. Protonation of the amino group typically reduces its electron-donating ability, leading to a blue shift (hypsochromic shift) in the absorption spectrum. Conversely, deprotonation of the carboxylic acid to the carboxylate enhances the electron-withdrawing nature and can lead to red shifts. The molecule is expected to exist primarily in a zwitterionic form in aqueous solutions around its isoelectric point. researchgate.net The spectral shifts observed during pH titration can be used to estimate the pKa values for the carboxylic acid and the amino group. acs.org

Upon photoexcitation, molecules with electron-donating and electron-accepting groups, such as anthranilic acid derivatives, often exhibit intramolecular charge transfer (ICT). In this compound, the secondary amino group acts as the electron donor and the carboxyl-substituted benzene ring acts as the electron acceptor. Excitation with UV light promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the amino-benzene part, to the lowest unoccupied molecular orbital (LUMO), located more on the carboxy-benzene part.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for confirming the identity and structure of this compound.

High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous confirmation of the elemental composition. For this compound (C10H13NO5S), the expected accurate mass can be calculated and compared against the experimentally observed value. Analysis is most commonly performed in negative ion mode ([M-H]-) due to the presence of two acidic protons.

ParameterValue
Molecular FormulaC10H13NO5S
Monoisotopic Mass (Calculated)275.04634 u
Observed m/z in Negative ESI-HRMS ([M-H]-)~274.0392 u
Observed m/z in Positive ESI-HRMS ([M+H]+)~276.0535 u

The close agreement between the measured and calculated mass (typically within 5 ppm error) provides strong evidence for the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, providing valuable structural information. While specific, published fragmentation data for this exact compound is scarce, a plausible fragmentation pattern can be predicted based on its structure and the known behavior of related compounds.

In negative ion mode ([M-H]- at m/z 274.04), key fragmentation pathways would likely include:

Loss of SO3: A very common and characteristic fragmentation for sulfonated compounds, resulting in a neutral loss of 80 Da (SO3). This would produce a significant fragment ion corresponding to the N-propyl-anthranilate anion.

Loss of CO2: Decarboxylation from the carboxylate group is a typical fragmentation for benzoic acid derivatives, leading to a neutral loss of 44 Da (CO2).

Cleavage of the propyl chain: Fragmentation can occur along the propyl chain connecting the amine and the sulfonate group.

Precursor Ion (m/z)Proposed Neutral LossMass of Loss (Da)Proposed Fragment Ion (m/z)Structural Interpretation
274.04SO379.96194.08[M-H-SO3]-
274.04CO244.00230.04[M-H-CO2]-
274.04H2O + SO397.97176.07Further fragmentation after SO3 loss
194.08CO244.00150.08Decarboxylation of the [M-H-SO3]- fragment

By analyzing these characteristic fragment ions, the connectivity of the sulfopropyl group to the nitrogen of the anthranilic acid core can be confidently established.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located.

Detailed searches using various synonyms for the compound, including "N-(3-sulfopropyl)anthranilic acid," and its chemical formula did not yield any published crystal structures. Consequently, information regarding its unit cell dimensions, space group, and specific atomic coordinates from single-crystal X-ray diffraction studies is not available in the public domain at this time.

While the principles of X-ray crystallography would be applicable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state of this compound, no such studies appear to have been published or deposited in common scientific repositories. Such an analysis would provide definitive insights into its molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystalline packing, which are crucial for understanding its physicochemical properties.

Further research involving the synthesis of single crystals of this compound and subsequent analysis by X-ray diffraction would be required to elucidate its solid-state structure.

Chromatographic and Electrophoretic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of 2-[(3-Sulfopropyl)amino]benzoic acid, offering high resolution, sensitivity, and quantitative accuracy.

The development of a robust HPLC method for this compound involves a systematic approach to optimize separation and detection. Key validation parameters, as stipulated by guidelines from the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ekb.eg

For purity analysis, the method must be capable of separating the main compound from any potential impurities, degradation products, or related substances. Quantitative analysis requires the establishment of a linear relationship between the detector response and the concentration of the analyte. A typical validation summary for a quantitative HPLC method for a related benzoic acid derivative is presented below.

Validation ParameterTypical Performance Characteristic
SpecificityNo interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-noise ratio of 10:1
RobustnessMethod performance remains acceptable with small, deliberate variations in parameters.

The choice of stationary phase is critical and is dictated by the physicochemical properties of this compound. This compound possesses both a nonpolar aromatic ring and polar functional groups (carboxylic acid, sulfonic acid, and a secondary amine), making it amenable to a few types of chromatography.

Reversed-Phase (RP) Chromatography : This is the most common mode of HPLC. Stationary phases such as C18 or C8 are suitable for retaining the molecule based on its hydrophobic character. The polar functional groups will have less interaction with the nonpolar stationary phase. researchgate.net

Ion-Exchange Chromatography (IEC) : Given the presence of the strongly acidic sulfonate group and the weakly acidic carboxylate group, as well as the basic secondary amine, IEC is a viable option. A strong anion exchange (SAX) column could be used to retain the negatively charged sulfonate and carboxylate groups, or a strong cation exchange (SCX) column could retain the protonated amine group.

A comparison of stationary phases for the analysis of similar compounds is provided below.

Stationary PhaseSeparation PrincipleTypical Application for Related Compounds
C18 (Reversed-Phase)Hydrophobic interactionsPurity and quantitative analysis of benzoic acid derivatives. sigmaaldrich.com
C8 (Reversed-Phase)Weaker hydrophobic interactions than C18Analysis of moderately polar compounds.
Strong Anion Exchange (SAX)Electrostatic interactions with anionic groupsSeparation of organic acids.
Strong Cation Exchange (SCX)Electrostatic interactions with cationic groupsSeparation of amino acids and other basic compounds.

Mobile phase optimization is crucial for achieving the desired resolution and peak shape. For reversed-phase HPLC, the mobile phase typically consists of an aqueous component and an organic modifier.

Aqueous Component : Often a buffer is used to control the pH, which in turn controls the ionization state of the acidic and basic functional groups of the analyte. A pH below the pKa of the carboxylic acid and above the pKa of the amine would result in a zwitterionic molecule, which can be challenging to retain on a reversed-phase column. Therefore, a low pH mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to suppress the ionization of the carboxylic and sulfonic acids and to protonate the amine, leading to better retention and peak shape. helixchrom.com

Organic Modifier : Acetonitrile and methanol (B129727) are the most common organic modifiers. The proportion of the organic modifier in the mobile phase is adjusted to control the retention time of the analyte.

Gradient Elution : A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate compounds with a wide range of polarities. For the analysis of this compound and its potential impurities, a gradient starting with a low concentration of organic modifier and gradually increasing it would be a common strategy. ekb.eg

Several detection techniques can be employed for the analysis of this compound.

UV-Visible Diode Array Detector (UV-DAD) : The presence of the benzoic acid chromophore allows for sensitive detection using UV spectroscopy. A DAD provides spectral information, which can aid in peak identification and purity assessment. The detection wavelength is typically set at the absorbance maximum of the compound. sigmaaldrich.com

Fluorescence Detection : If the molecule is naturally fluorescent or can be derivatized to be fluorescent, this technique can offer higher sensitivity and selectivity compared to UV detection.

Mass Spectrometry (MS) Hyphenation : Coupling HPLC with a mass spectrometer (LC-MS) provides structural information and allows for the determination of the molecular weight of the analyte and its fragments. This is a powerful tool for impurity identification and structural elucidation. For MS compatibility, volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile buffers like phosphate. sielc.com

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis of this compound, such as for reaction monitoring and preliminary purity checks. rjpbcs.com

Stationary Phase : The most commonly used stationary phase for TLC is silica (B1680970) gel, which is polar. rjpbcs.com Given the polar nature of this compound, a normal-phase TLC system with a silica gel plate would be appropriate. Reversed-phase TLC plates (e.g., C18-modified silica) can also be used, offering a complementary separation mechanism. researchgate.net

Mobile Phase : The choice of the mobile phase is critical for achieving good separation. For normal-phase TLC on silica gel, a mixture of solvents with varying polarities is used. The polarity of the mobile phase is adjusted to achieve an optimal retardation factor (Rf) value, typically between 0.2 and 0.8. chemcoplus.co.jp For a polar compound like this compound, a relatively polar mobile phase will be required to move the spot from the origin. A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid) is often used. The inclusion of a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) can improve the peak shape by suppressing the ionization of the analyte. researchgate.net

A typical approach to TLC method development is to start with a solvent system of intermediate polarity and then adjust the ratio of the solvents to optimize the separation.

Stationary PhaseMobile Phase Composition (Example for a polar analyte)Purpose of Components
Silica Gel (Normal Phase)Ethyl Acetate : Methanol : Acetic Acid (e.g., 8:1:1 v/v/v)Ethyl Acetate (moderately polar), Methanol (polar), Acetic Acid (suppresses ionization, improves spot shape).
C18 (Reversed Phase)Water : Acetonitrile : Formic Acid (e.g., 6:4:0.1 v/v/v)Water (polar), Acetonitrile (less polar), Formic Acid (ion suppression).

Densitometric Quantification of Separated Components

Densitometric quantification following thin-layer chromatography (TLC) is a viable method for determining the concentration of this compound. This technique measures the absorbance or fluorescence of the compound's spot on a TLC plate, which correlates to its concentration.

For a compound like this compound, which possesses a benzoic acid chromophore, UV densitometry is applicable. The separated spot on the TLC plate is scanned with a densitometer at a specific wavelength, typically the wavelength of maximum absorbance (λmax) for the compound. The resulting absorbance value is then compared against a calibration curve constructed from standards of known concentrations.

Research Findings: While specific studies on the densitometric quantification of this compound are not prevalent, the methodology is well-established for similar aromatic and sulfonated compounds. For instance, TLC-densitometry has been successfully used for the quantification of sulfonamides and other aromatic amines in various matrices. researchgate.netmdpi.com The key to this method is achieving good separation on the TLC plate and selecting an appropriate mobile phase. For a polar, acidic compound like this compound, a polar stationary phase (like silica gel) with a moderately polar, acidic, or basic mobile phase system would be required to achieve a compact spot and an optimal retardation factor (Rf). researchgate.net Fluorescence quenching is another common approach used in densitometry for compounds that are not naturally fluorescent. researchgate.net

Illustrative Data for Densitometric Analysis: The following table represents hypothetical data for a densitometric analysis of this compound after separation on a silica gel TLC plate.

Standard Concentration (µ g/spot )Peak Area (Arbitrary Units)
0.115,230
0.230,150
0.461,500
0.8122,800
1.6245,600

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for charged molecules like this compound. Due to its sulfonate and carboxylate groups, the compound is anionic over a wide pH range, making it ideal for separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. usp.org

In CZE, analytes are separated within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), based on their charge-to-mass ratio. nih.gov When a high voltage is applied, an electroosmotic flow (EOF) is generated, which typically drives the bulk solution toward the cathode. Anionic species like this compound will migrate against this flow, towards the anode. Their apparent velocity, and thus detection time, will depend on the balance between their electrophoretic mobility and the magnitude of the EOF.

Research Findings: Research on the CE of aromatic sulfonates demonstrates that separation can be effectively achieved using simple buffer systems, such as sodium borate, at an alkaline pH (e.g., pH 9.3). nih.gov Detection is commonly performed using UV absorbance or fluorescence. nih.gov For complex samples, modifying the BGE with organic solvents (e.g., methanol, acetonitrile) or other additives can optimize selectivity. usp.org The high efficiency of CE allows for the separation of structurally similar compounds, making it a powerful tool for impurity profiling. nih.govnih.gov Studies have shown that for sulfonated compounds, CE can achieve low detection limits, often in the microgram-per-liter range, especially when coupled with pre-concentration techniques like solid-phase extraction (SPE). nih.govnih.gov

Illustrative Capillary Electrophoresis Parameters:

ParameterValue / Condition
CapillaryFused Silica, 50 µm i.d., 375 µm o.d., 50 cm total length
Background Electrolyte (BGE)20 mM Sodium Borate, pH 9.3
Applied Voltage20 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV Absorbance at 210 nm

Pre- and Post-Column Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to enhance the detectability of an analyte or improve its chromatographic/electrophoretic behavior. actascientific.com For this compound, derivatization can target its secondary amine or carboxylic acid functional groups.

Pre-Column Derivatization: In this approach, the analyte is derivatized before injection into the separation system. academicjournals.org This is a common strategy for improving the sensitivity of detection, especially for fluorescence or mass spectrometry (MS).

Targeting the Amine Group: Reagents like dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are widely used for derivatizing primary and secondary amines. creative-proteomics.comthermofisher.com These reagents introduce a highly fluorescent moiety to the molecule, allowing for very low detection limits. actascientific.com For example, derivatization with dansyl chloride would yield a highly fluorescent derivative that is stable and can be easily separated by reverse-phase HPLC. mdpi.comcreative-proteomics.com

Targeting the Carboxylic Acid Group: The carboxyl group can be converted into an ester or amide with a UV-active or fluorescent tag. This can be useful for enhancing retention in reversed-phase chromatography and improving detection sensitivity. nih.gov

Post-Column Derivatization: Here, derivatization occurs after the analyte has been separated in the column and before it reaches the detector. actascientific.com This method avoids potential issues with separating multiple derivatized products but requires a more complex instrumental setup. actascientific.com For a compound like this compound, a post-column reaction could involve a reagent that specifically reacts with the aromatic amine or benzoic acid structure to produce a colored or fluorescent product.

Research Findings: The literature contains numerous examples of derivatization strategies for amines and carboxylic acids for HPLC and CE analysis. actascientific.comresearchgate.net Pre-column derivatization with reagents like OPA or FMOC-Cl is often automated and provides high sensitivity for amino acids and related compounds. thermofisher.com For carboxylic acids, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) can be used to create fluorescent esters. The choice of reagent depends on the functional group being targeted, the analytical matrix, and the desired detection method. academicjournals.orgcreative-proteomics.com

Table of Common Derivatization Reagents:

ReagentTarget Functional GroupDetection MethodType
Dansyl chloride (DNS-Cl)Secondary AmineFluorescence, UVPre-column
9-fluorenylmethyl chloroformate (FMOC-Cl)Secondary AmineFluorescencePre-column
o-phthalaldehyde (OPA) / ThiolPrimary/Secondary AminesFluorescencePre-column
1,2-naphthoquinone-4-sulfonateAmineUV, MSPre-column
4-bromomethyl-7-methoxycoumarin (Br-Mmc)Carboxylic AcidFluorescencePre-column
NinhydrinAmineVisible AbsorbancePost-column

Ligand Chemistry and Coordination Studies

Complexation Behavior with Metal Ions

2-[(3-Sulfopropyl)amino]benzoic acid exhibits a pronounced ability to form complexes with a range of metal ions. This behavior is largely attributable to the cooperative binding of its functional groups to a central metal ion, a phenomenon known as the chelate effect, which leads to enhanced stability of the resulting complexes.

The formation of metal-ligand complexes involving this compound can be effectively monitored using UV-Visible spectrophotometry. The complexation process typically results in a significant change in the electronic absorption spectrum of the ligand, often leading to the appearance of new absorption bands or a shift in the wavelength of maximum absorbance (λmax). These spectral changes are indicative of the formation of a new chemical entity, the metal complex.

While specific spectrophotometric data for this compound complexes are not extensively documented in the available literature, the behavior of analogous compounds provides valuable insights. For instance, related ligands containing aminobenzoic acid moieties are known to form colored complexes with transition metal ions. The intensity of the color, and thus the absorbance, is often proportional to the concentration of the metal-ligand complex, a principle that forms the basis for the quantitative determination of metal ions.

Table 1: Expected Spectrophotometric Behavior of this compound with Various Metal Ions (Hypothetical Data)

Metal IonExpected Color ChangePotential λmax (nm) of Complex
Cu(II)Blue to Deep Blue/Green600-700
Fe(III)Yellow to Red-Brown450-550
Co(II)Pink to Violet/Blue500-600
Ni(II)Green to Blue-Green550-650
Zn(II)ColorlessNo significant visible change

This table is illustrative and based on the typical behavior of similar N- and O-donor ligands.

The stoichiometry of the metal-ligand complexes, which describes the ratio of metal ions to ligand molecules in the complex, can be determined using various spectrophotometric techniques, such as the mole-ratio method or Job's method of continuous variation. These methods involve monitoring the absorbance of solutions containing varying molar ratios of the metal ion and the ligand. The stoichiometry is identified at the ratio where the maximum absorbance is observed. For a bidentate or tridentate ligand like this compound, common stoichiometries of 1:1 and 1:2 (metal:ligand) are anticipated.

Table 2: Representative Stability Constants (log K) for Related Ligands with Various Metal Ions

LigandMetal Ionlog K1log K2
Anthranilic acidCu(II)4.84.1
Anthranilic acidNi(II)3.52.8
Anthranilic acidCo(II)3.22.5
Iminodiacetic acidCu(II)10.56.4
Iminodiacetic acidNi(II)8.25.8

Data for analogous ligands are provided for comparative purposes.

Nature of Coordination Sites (Carboxyl, Amino, Sulfonic Acid Groups)

The coordinating ability of this compound is derived from the lone pairs of electrons on the oxygen atoms of the carboxyl and sulfonic acid groups, and the nitrogen atom of the amino group.

Carboxyl Group (-COOH): Following deprotonation to the carboxylate anion (-COO⁻), this group acts as a strong coordinating site, typically binding to metal ions in a monodentate or bidentate fashion.

Amino Group (-NH-): The nitrogen atom of the secondary amino group possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond.

Sulfonic Acid Group (-SO3H): The sulfonic acid group is strongly acidic and exists as the sulfonate anion (-SO3⁻) over a wide pH range. While the sulfonate group is generally considered a weak coordinator compared to the carboxylate group, it can participate in metal binding, particularly with hard metal ions or when sterically favored.

The simultaneous involvement of the carboxylate and amino groups in binding to a single metal ion would result in the formation of a stable five-membered chelate ring, which is a thermodynamically favorable arrangement. The participation of the sulfonate group could lead to the formation of larger, and potentially less stable, chelate rings or could be involved in bridging between metal centers in polynuclear complexes.

Influence of pH on Metal Ion Chelation

The pH of the solution plays a critical role in the chelation of metal ions by this compound. The protonation state of the ligand's functional groups is pH-dependent, which in turn affects their ability to coordinate with metal ions.

At low pH values, the carboxyl and amino groups will be protonated (-COOH and -NH2⁺-), reducing their availability for metal coordination due to competition from protons. As the pH increases, these groups deprotonate, enhancing the chelating ability of the ligand. The carboxyl group, being more acidic than the amino group, will deprotonate at a lower pH. The sulfonic acid group, being a strong acid, will be deprotonated over a wide pH range.

Therefore, the optimal pH for complex formation will be a compromise, where the ligand is sufficiently deprotonated to bind the metal ion effectively, but the pH is not so high as to cause the precipitation of metal hydroxides. The specific optimal pH range will vary depending on the metal ion and its hydrolysis constants.

Applications in Chelation and Ion Sensing

The ability of this compound to form stable and often colored complexes with metal ions makes it a candidate for applications in chelation and ion sensing.

In chelation , this compound could potentially be used to sequester or remove specific metal ions from a system. The presence of the highly polar sulfonic acid group imparts good water solubility to both the free ligand and its metal complexes, which is a desirable property for many aqueous-based applications.

In ion sensing , this compound or its derivatives could be employed as chromogenic reagents for the spectrophotometric determination of metal ion concentrations. The formation of a colored complex with a specific metal ion would allow for its quantification by measuring the absorbance at a particular wavelength. Furthermore, the ligand could potentially be incorporated into the membrane of an ion-selective electrode (ISE). In such a sensor, the selective binding of the target metal ion by the ligand would generate a measurable potentiometric response, allowing for the determination of the ion's activity in a sample. The design of such a sensor would need to optimize the lipophilicity of the ligand to ensure its retention within the membrane phase.

Self Assembly and Supramolecular Structures

Fundamentals of Self-Assembly of Amino Acid Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov In the context of amino acid derivatives, this bottom-up approach allows for the creation of complex and functional biomaterials from relatively simple building blocks. nih.govbeilstein-journals.org Amino acids and their derivatives are particularly well-suited for self-assembly due to their inherent properties, such as chirality, biocompatibility, and the presence of functional groups capable of forming multiple non-covalent bonds. mdpi.comrsc.org

Chemically modifying amino acids is a common strategy to induce and control self-assembly. mdpi.com For example, attaching bulky aromatic groups like 9-fluorenylmethyloxycarbonyl (Fmoc) to amino acids can promote the formation of hydrogels through a combination of hydrogen bonding and π-stacking. reading.ac.uk Similarly, alkylation of amino acids can enhance hydrophobic interactions, leading to the formation of various nanostructures in aqueous solutions. mdpi.comrsc.org The resulting self-assembled materials, such as hydrogels, nanotubes, and vesicles, have a wide range of potential applications in biomedicine and materials science. reading.ac.uknih.gov

Role of Non-Covalent Interactions in Directing Assembly (Hydrogen Bonding, π-π Stacking)

The formation of supramolecular structures from amino acid derivatives is primarily driven by a combination of weak, non-covalent interactions. beilstein-journals.orgresearchgate.net These interactions, though individually weak, collectively provide the thermodynamic driving force for the spontaneous organization of molecules into stable, well-defined assemblies. The most significant of these interactions for aromatic amino acid derivatives are hydrogen bonding and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are crucial in directing the self-assembly of amino acid derivatives. rsc.org The amino and carboxyl groups of the amino acid backbone are excellent hydrogen bond donors and acceptors, respectively. These groups can form extensive networks of intermolecular hydrogen bonds, leading to the formation of structures like β-sheets, which are commonly observed in peptide self-assembly. nih.gov In the solid state, amino acids can form layered structures through head-to-tail hydrogen bonding between the α-amine and α-carboxyl groups. nih.gov The presence of other functional groups, such as amides or hydroxyls, can further contribute to the hydrogen-bonding network, stabilizing the resulting supramolecular architecture. semanticscholar.org

π-π Stacking: Aromatic amino acid derivatives, which would be analogous to 2-[(3-Sulfopropyl)amino]benzoic acid, possess aromatic rings that can interact through π-π stacking. researchgate.net This interaction arises from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. rsc.org The strength and geometry of π-π stacking can be influenced by the substituents on the aromatic ring. nih.gov In many self-assembling systems, π-π stacking works in concert with hydrogen bonding to create highly ordered and stable structures. scielo.brnih.gov For example, the self-assembly of Fmoc-amino acid derivatives is driven by both the hydrogen bonding of the amino acid moieties and the π-π stacking of the fluorenyl groups. reading.ac.uk

Other non-covalent interactions also play a role in the self-assembly of amino acid derivatives, including:

Hydrophobic Interactions: These are particularly important for amphiphilic derivatives, where the segregation of nonpolar parts of the molecules from an aqueous environment drives aggregation. researchgate.net

Electrostatic Interactions: Interactions between charged groups, such as carboxylates and protonated amines, can either be attractive or repulsive and can be tuned by changing the pH of the solution. researchgate.net

The interplay of these various non-covalent interactions determines the final morphology and properties of the self-assembled structure. nih.gov

Interaction TypeKey Molecular Features InvolvedTypical Energy (kJ/mol)Role in Assembly of Aromatic Amino Acid Derivatives
Hydrogen Bonding -NH, -OH, -COOH groups10-40Directs the formation of ordered networks like β-sheets and stabilizes fibrillar structures. nih.gov
π-π Stacking Aromatic rings (e.g., phenyl, indole)5-50Promotes the stacking of aromatic moieties, leading to the formation of fibers and other ordered aggregates. reading.ac.ukresearchgate.net
Hydrophobic Interactions Alkyl chains, nonpolar side chainsVariableDrives the aggregation of nonpolar regions in aqueous environments, initiating self-assembly. researchgate.net
Electrostatic Interactions Charged groups (-COO⁻, -NH₃⁺)20-400Influences the packing of molecules and the overall stability of the assembly, can be pH-dependent. researchgate.net
Van der Waals Forces All atoms0.4-4Provide additional stabilization through close packing of molecules within the assembly. nih.gov

Formation of Ordered Nanostructures and Supramolecular Architectures

The self-assembly of amino acid derivatives can lead to a rich variety of ordered nanostructures and supramolecular architectures. nih.gov The specific morphology of the resulting structure is a consequence of the delicate balance of non-covalent interactions, which is in turn dictated by the molecular design of the building block and the conditions of self-assembly (e.g., solvent, temperature, pH, and concentration). mdpi.com

Commonly observed nanostructures formed by the self-assembly of amino acid derivatives include:

Nanofibers and Nanotubes: These are one-dimensional structures that are often formed by derivatives that can form strong, directional interactions, such as hydrogen bonding and π-π stacking. uri.edu For example, aromatic amino acids like phenylalanine and tryptophan have been shown to self-assemble into amyloid-like fibrils. rsc.org

Nanoribbons and Nanosheets: These are two-dimensional structures that can form when the interactions between molecules are more isotropic. acs.org

Nanovesicles and Micelles: These are spherical structures that are typically formed by amphiphilic amino acid derivatives in aqueous solutions. mdpi.com The hydrophobic parts of the molecules aggregate to form the core, while the hydrophilic parts are exposed to the solvent.

Hydrogels: These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water. nih.govrsc.org Hydrogels are often formed by molecules that can undergo a hierarchical self-assembly process, leading to the formation of an entangled network of fibers. reading.ac.uk

The chirality of the amino acid building block can also play a critical role in determining the morphology of the self-assembled structure. For instance, the use of a single enantiomer can lead to the formation of helical or twisted structures, while a racemic mixture of enantiomers may form different structures altogether. acs.org

Amino Acid Derivative TypeDriving InteractionsResulting NanostructuresReference Example
Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Hydrogen bonding, π-π stackingNanofibers, nanotubes, nanoribbonsPhenylalanine forms amyloid-like fibrils. nih.gov
Fmoc-Amino Acids (e.g., Fmoc-Tyrosine) Hydrogen bonding, π-π stackingNanofibers, hydrogelsFmoc-Tyr forms stable hydrogels. mdpi.com
Alkylated Amino Acids (e.g., N-lauroyl-L-glutamic acid) Hydrophobic interactions, hydrogen bondingVesicles, tubules, nanoribbonsC₁₂-Glu forms various morphologies depending on concentration. mdpi.com
Glycosylated Amino Acid Derivatives Hydrogen bonding, π-π stacking, van der WaalsSupramolecular gels, microcrystalsA glycosylated derivative forms organogels that can transition to crystals. rsc.org

Dynamics and Mechanisms of Self-Assembly Processes

The self-assembly of amino acid derivatives is a dynamic process that can proceed through various mechanisms. rsc.org Understanding these dynamics is crucial for controlling the final structure and properties of the self-assembled material. The process often begins with the formation of small, disordered aggregates, which then serve as nuclei for the growth of larger, more ordered structures. researchgate.net

The kinetics of self-assembly can be influenced by several factors, including the concentration of the building blocks, temperature, and the presence of external stimuli. For example, in some systems, a critical concentration is required for self-assembly to occur. mdpi.com The transition from a soluble state to a self-assembled state can sometimes proceed through one or more metastable intermediate phases before reaching the final, thermodynamically stable structure. rsc.org

The self-assembly process can be either reversible or irreversible. In reversible systems, the assembled structures are in equilibrium with the unassembled monomers, and the system can respond to changes in the environment. semanticscholar.org In contrast, some self-assembly processes can lead to kinetically trapped, non-equilibrium structures, which can be very stable but may not represent the lowest energy state of the system. rsc.org For instance, some organogels are kinetically favorable states that can slowly transform into more thermodynamically stable crystals over time. rsc.org

Techniques used to study the dynamics and mechanisms of self-assembly include:

Spectroscopy (e.g., UV-Vis, Fluorescence, Circular Dichroism): To monitor changes in the local environment of molecules during assembly. nih.gov

Microscopy (e.g., TEM, SEM, AFM): To visualize the morphology of the assembled structures at different stages of the process. nih.gov

Scattering Techniques (e.g., DLS, SAXS): To determine the size and shape of the aggregates in solution. nih.govnih.gov

Rheology: To study the mechanical properties of the material as it assembles, particularly for gel-forming systems. nih.gov

By studying the dynamics of self-assembly, researchers can gain insights into the underlying molecular interactions and develop strategies to control the formation of desired supramolecular architectures.

Future Research Directions

Integration into Hybrid Materials and Composites

The distinct hydrophilic and hydrophobic domains of 2-[(3-Sulfopropyl)amino]benzoic acid make it an excellent candidate for the creation of novel organic-inorganic hybrid materials and composites. nih.govnih.gov The sulfonate and carboxylate groups can act as anchoring points for metal ions or nanoparticles, while the aromatic portion can engage in π-π stacking and other non-covalent interactions.

Future research should explore the use of this compound as a functional ligand or monomer in the synthesis of hybrid materials. For instance, it could be incorporated into metal-organic frameworks (MOFs) to introduce proton conductivity or to create materials with tunable porosity. acs.org Additionally, its integration into polymer composites, such as those based on sulfonated poly(ether ether ketone) (SPEEK), could enhance properties like proton conductivity, thermal stability, and mechanical strength for applications in fuel cell membranes. mdpi.comrsc.org

The self-assembly properties of this compound could also be harnessed to template the growth of inorganic nanoparticles, leading to highly ordered composite structures. nih.gov The ability to control the interface between the organic and inorganic components at the molecular level is key to designing materials with synergistic properties. rsc.org

Hybrid Material Type Potential Application Key Properties to Investigate
Metal-Organic Frameworks (MOFs) Proton exchange membranes, catalysis, gas storage.Proton conductivity, porosity, thermal stability.
Polymer Composites (e.g., with SPEEK) Fuel cell membranes, sensors.Mechanical strength, water uptake, ion exchange capacity.
Nanoparticle Composites Optoelectronics, biomedical imaging.Optical properties, biocompatibility, particle dispersion.

Advanced in-situ Characterization Techniques for Reaction Monitoring and Self-Assembly

A detailed understanding of the mechanisms governing the synthesis and self-assembly of this compound is crucial for controlling the structure and properties of the resulting materials. nih.gov Future research should leverage advanced in-situ characterization techniques to monitor these processes in real-time.

For instance, techniques like in-situ atomic force microscopy (AFM) could be used to visualize the nucleation and growth of self-assembled structures on surfaces, providing insights into the dynamics of molecular aggregation. mdpi.com Spectroscopic methods, such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence lifetime correlation spectroscopy (FLCS), could be employed to study the early stages of self-assembly in solution with single-molecule resolution. rsc.orgrsc.org These techniques can provide valuable information on the kinetics of fiber formation and the packing of molecules within aggregates. rsc.org

Furthermore, in-situ NMR and IR spectroscopy could be used to monitor the progress of synthesis reactions, allowing for precise control over reaction conditions and leading to improved yields and purity. A comprehensive characterization of the self-assembly process will enable the rational design of materials with desired morphologies and functions. rsc.orgrsc.org

In-situ Technique Information Gained Relevance to this compound
Atomic Force Microscopy (AFM) Real-time visualization of surface self-assembly and morphology.Understanding the formation of thin films and ordered structures.
Fluorescence Spectroscopy (FLIM/FLCS) Kinetics of aggregation, diffusion properties of molecular species.Probing the early stages of self-assembly in solution.
NMR/IR Spectroscopy Reaction kinetics, intermediate identification, structural changes.Optimizing synthesis and monitoring conformational changes during self-assembly.

Development of Structure-Property Relationships for Predictive Design in Materials Science

A key goal in materials science is the ability to predict the properties of a material based on its molecular structure. umass.edumonash.edu For this compound, establishing clear structure-property relationships is essential for its rational design in various applications. Future research should focus on a synergistic approach combining computational modeling and systematic experimental studies.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the electronic structure, conformational preferences, and self-assembly behavior of the molecule and its derivatives. rsc.org These theoretical predictions can then be validated through experimental characterization of systematically varied molecular structures. For example, the length and branching of the sulfopropyl chain could be modified, or different substituents could be introduced onto the aromatic ring to tune the amphiphilicity and electronic properties. nih.gov

By correlating these structural modifications with experimentally measured properties such as conductivity, mechanical strength, and optical response, a predictive model can be developed. This model would serve as a powerful tool for the de novo design of materials based on the this compound scaffold, tailored for specific functional requirements. acs.org

Structural Feature to Modify Predicted Impact on Properties Experimental Verification
Length of the alkyl chain Altered amphiphilicity, solubility, and self-assembly.Measurement of critical micelle concentration, characterization of aggregate morphology.
Substituents on the aromatic ring Tuned electronic properties, π-π stacking interactions.UV-Vis and fluorescence spectroscopy, conductivity measurements.
Position of the sulfonate group Changes in molecular geometry and packing in the solid state.X-ray diffraction, thermal analysis (DSC/TGA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.